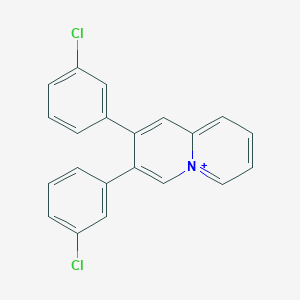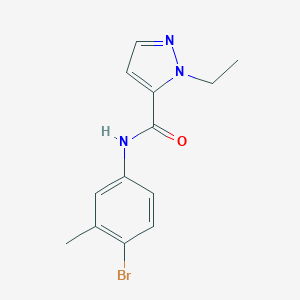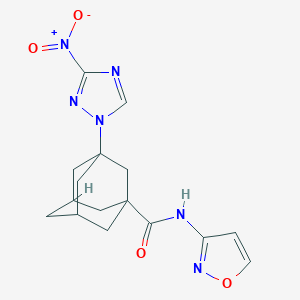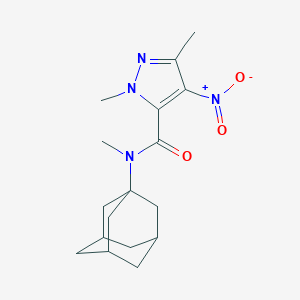
2,3-Bis(3-chlorophenyl)quinolizinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(3-chlorophenyl)quinolizinium (BCQ) is a synthetic compound that belongs to the class of quinolizinium derivatives. BCQ has been extensively studied for its potential applications in various scientific research fields due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2,3-Bis(3-chlorophenyl)quinolizinium is not fully understood, but it is believed to involve the inhibition of various enzymatic pathways and the disruption of cellular signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In neuronal cells, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. In viral cells, this compound has been shown to inhibit viral replication by disrupting the viral envelope and inhibiting viral protein synthesis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, the regulation of oxidative stress and inflammation, and the inhibition of viral replication. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase pathway and inhibiting the activity of anti-apoptotic proteins. In neuronal cells, this compound has been shown to regulate oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the activity of pro-inflammatory cytokines. In viral cells, this compound has been shown to inhibit viral replication by disrupting the viral envelope and inhibiting viral protein synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-Bis(3-chlorophenyl)quinolizinium has several advantages for lab experiments, including its high potency, low toxicity, and well-established synthesis method. However, this compound also has several limitations, including its limited solubility in water and its potential to form toxic metabolites in vivo. These limitations should be taken into consideration when designing experiments involving this compound.
Zukünftige Richtungen
There are several future directions for the study of 2,3-Bis(3-chlorophenyl)quinolizinium, including the development of novel derivatives with improved potency and selectivity, the elucidation of the mechanism of action, and the evaluation of its potential therapeutic applications in humans. Additionally, the development of novel drug delivery systems for this compound could enhance its efficacy and reduce its toxicity in vivo. Overall, the study of this compound has the potential to lead to the development of novel therapies for a wide range of diseases.
Synthesemethoden
2,3-Bis(3-chlorophenyl)quinolizinium can be synthesized through a multistep reaction process involving the reaction of 3-chloroaniline with 2,3-dichloroquinoxaline, followed by the reaction of the resulting intermediate with sodium hydroxide and 3-chlorobenzaldehyde. The final product is obtained through the reaction of the intermediate with sulfuric acid and acetic anhydride. The synthesis method of this compound is well-established, and the compound can be synthesized in large quantities with high purity.
Wissenschaftliche Forschungsanwendungen
2,3-Bis(3-chlorophenyl)quinolizinium has been extensively studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and infectious disease research. In cancer research, this compound has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. In neuroscience, this compound has been shown to exhibit neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. In infectious disease research, this compound has been shown to exhibit potent antiviral activity against a wide range of viruses, including HIV, herpes simplex virus, and influenza virus.
Eigenschaften
Molekularformel |
C21H14Cl2N+ |
|---|---|
Molekulargewicht |
351.2 g/mol |
IUPAC-Name |
2,3-bis(3-chlorophenyl)quinolizin-5-ium |
InChI |
InChI=1S/C21H14Cl2N/c22-17-7-3-5-15(11-17)20-13-19-9-1-2-10-24(19)14-21(20)16-6-4-8-18(23)12-16/h1-14H/q+1 |
InChI-Schlüssel |
QACRFSYCQZQEDC-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+]2C=C(C(=CC2=C1)C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)Cl |
Kanonische SMILES |
C1=CC=[N+]2C=C(C(=CC2=C1)C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{5-[(3-Chlorophenoxy)methyl]-2-furoyl}-4-ethylpiperazine](/img/structure/B280432.png)



![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-naphthyl)benzamide](/img/structure/B280438.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B280441.png)

![methyl 2-{[(1,2,3-trimethyl-1H-indol-5-yl)carbonyl]amino}benzoate](/img/structure/B280445.png)



